molecular formula C22H19NO5 B397390 3,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide CAS No. 376380-70-0

3,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B397390
CAS No.: 376380-70-0
M. Wt: 377.4g/mol
InChI Key: AIPPXLBYUXTGHY-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzoic acid and 2-methoxy-dibenzofuran.

    Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of alternative reagents, solvents, and reaction conditions that are more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the amide group will produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antic

Properties

CAS No.

376380-70-0

Molecular Formula

C22H19NO5

Molecular Weight

377.4g/mol

IUPAC Name

3,5-dimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide

InChI

InChI=1S/C22H19NO5/c1-25-14-8-13(9-15(10-14)26-2)22(24)23-18-12-20-17(11-21(18)27-3)16-6-4-5-7-19(16)28-20/h4-12H,1-3H3,(H,23,24)

InChI Key

AIPPXLBYUXTGHY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC

Origin of Product

United States

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